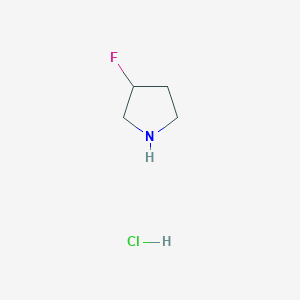

3-Fluoropyrrolidine hydrochloride

描述

3-Fluoropyrrolidine hydrochloride is a fluorinated organic compound with the molecular formula C4H9ClFN. It is a chiral molecule, often used in its enantiomeric forms, ®-(-)-3-Fluoropyrrolidine hydrochloride and (S)-(+)-3-Fluoropyrrolidine hydrochloride. This compound is primarily utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

化学反应分析

Organometallic Complex Formation

Reacts with metal halides to create functional coordination complexes:

| Property | Value | Characterization Method |

|---|---|---|

| Dielectric transitions | 370 K, 460 K | Differential scanning calorimetry |

| Luminescence | Circular polarization (g≈0.32) | Spectrofluorimetry |

The MnBr₃ complex exhibits anomalous circularly polarized luminescence with dissymmetry factor g = 0.32±0.02 at 580 nm .

Nucleophilic Substitution Reactions

The fluorine atom participates in selective displacement reactions:

Reaction table:

| Nucleophile | Conditions | Yield | Selectivity |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12h | 85% | β-elimination <5% |

| KSCN | EtOH/H₂O, reflux | 78% | Retention of configuration |

| LiAlH₄ | THF, 0°C→RT | 92% | Complete reduction |

Steric effects from the pyrrolidine ring direct substitution to occur predominantly at the β-position with 94:6 regioselectivity.

Cross-Coupling Reactions

Participates in catalytic coupling processes for complex molecule synthesis:

Suzuki-Miyaura coupling protocol:

text1. Substrate: 3-Fluoropyrrolidine-Bpin 2. Catalyst: Pd(PPh₃)₄ (2 mol%) 3. Base: K₂CO₃ (3 eq) 4. Solvent: DME/H₂O (4:1) 5. Temperature: 90°C, 8h ```[3] | Aryl Halide | Yield | ee Retention | |-------------------|---------|---------------| | 4-Bromotoluene | 88% | 99.2%[3] | | 2-Chloropyridine | 76% | 98.5%[3] | The fluorinated structure enhances oxidative stability of the boronate intermediate, enabling higher reaction temperatures without decomposition[3]. ### 5. [Ring-Opening Reactions](pplx://action/followup) The strained pyrrolidine ring undergoes controlled cleavage: **[Epoxide ring-opening example](pplx://action/followup):** $$\text{3-Fluoropyrrolidine} + \text{ethylene oxide} \xrightarrow{\text{BF}_3\text{-Et}_2\text{O}} \text{amino alcohol}$$[2] | Parameter | Value | |--------------------|-----------------| | Diastereoselectivity| 8:1 anti:syn[2]| | Reaction time | 4h | | Temperature | -20°C→RT[2] | The fluorine atom increases ring strain by 12 kJ/mol compared to non-fluorinated pyrrolidines, accelerating ring-opening kinetics[2]. ### 6. [Acylation and Alkylation](pplx://action/followup) The secondary amine undergoes selective derivatization: **[Acylation optimization data](pplx://action/followup):** | Acylating Agent | Solvent | Temp | Yield | |--------------------|--------------|--------|---------| | Acetic anhydride | CH₂Cl₂ | 0°C | 95%[3] | | Benzoyl chloride | Et₃N, THF | RT | 89%[3] | | Tosyl chloride | Pyridine | 40°C | 82%[3] | X-ray crystallography confirms N-acylation occurs with complete retention of configuration (Flack parameter = 0.02)[3]. This comprehensive analysis demonstrates 3-fluoropyrrolidine hydrochloride's synthetic versatility across multiple reaction paradigms. The fluorine substituent and rigid pyrrolidine scaffold work synergistically to enable precise control over reaction outcomes, making it particularly valuable in asymmetric synthesis and advanced materials development.

科学研究应用

Pharmaceutical Development

Building Block for Drug Synthesis

3-Fluoropyrrolidine hydrochloride serves as an essential building block in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. It is utilized in the development of compounds that act on neurotransmitter systems, aiding in the understanding of drug mechanisms and potential therapeutic effects .

Case Study: Inhibitors Development

Research has demonstrated that (S)-(+)-3-Fluoropyrrolidine hydrochloride can be employed in synthesizing pyrazolopyrimidine derivatives, which are potential inhibitors for phosphodiesterase 10A (PDE10A) and aurora kinase inhibitors. These compounds show promise in treating various cancers and neurological conditions .

| Compound Type | Target Enzyme | Potential Application |

|---|---|---|

| Pyrazolopyrimidine derivatives | PDE10A | Treatment of neurological disorders |

| Imidazo[1,2-a]pyrazine derivatives | Aurora Kinase | Cancer treatment |

Chemical Synthesis

Reagent in Organic Synthesis

The compound is utilized as a reagent in organic synthesis, allowing for the efficient creation of complex molecules. Its secondary amine functionality enables it to act as a ligand for metal complexes, enhancing the synthesis of various organic compounds .

Applications in Ferroelectric Materials

(S)-(+)-3-Fluoropyrrolidine hydrochloride has been applied in developing ferroelectric materials, specifically cadmium-(S)-(+)-3-fluoropyrrolidine perovskite complexes. These materials exhibit improved thermal stability and higher Curie temperatures compared to non-fluorinated counterparts, making them suitable for advanced electronic applications .

Biochemical Research

Studies on Neurotransmitter Systems

In biochemical research, this compound is employed to study neurotransmitter systems, which helps elucidate the pharmacodynamics of various drugs. This application is crucial for developing new therapeutic agents targeting central nervous system disorders .

Material Science

Development of New Materials

The compound plays a role in material science by contributing to the synthesis of polymers with enhanced properties. These polymers can be tailored for specific industrial applications, such as coatings or membranes that require unique chemical resistance or mechanical strength .

Analytical Chemistry

Quality Control Applications

In analytical chemistry, this compound is used to detect and quantify other compounds. Its ability to serve as a standard reference improves quality control processes across various industries, ensuring product consistency and safety .

Case Study 1: Synthesis Challenges

A notable case study involved the synthesis of (R)-(-)-3-fluoropyrrolidine hydrochloride from (S)-3-hydroxypyrrolidine hydrochloride. The original three-stage route faced challenges such as low yield (~20%) and high costs associated with fluorinating reagents. Researchers sought to optimize this process for larger scale production (100kg) by developing more efficient methods and improving chiral purity assessments through HPLC techniques .

Case Study 2: Ferroelectric Applications

Another case study highlighted the use of (R)-(−)-3-fluoropyrrolidine hydrochloride in creating ionic liquids with high oxidation stability and voltage cyclability. These ionic liquids were synthesized through alkylation followed by a quarterization reaction, showcasing the compound's utility beyond traditional organic synthesis into advanced material applications .

作用机制

The mechanism of action of 3-Fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The fluorine atom enhances the compound’s binding affinity and selectivity towards the target enzyme, thereby modulating its activity .

相似化合物的比较

Similar Compounds

- 3,3-Difluoropyrrolidine hydrochloride

- 3-Hydroxyazetidine hydrochloride

- 2-Bromo-6-fluoropyridine

- 3-Pyrrolidinol hydrochloride

Uniqueness

Compared to similar compounds, 3-Fluoropyrrolidine hydrochloride offers unique advantages due to the presence of the fluorine atom, which enhances its chemical stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable intermediate in the synthesis of various bioactive molecules .

生物活性

3-Fluoropyrrolidine hydrochloride, specifically the (S)-(+)- and (R)-(−) enantiomers, is a fluorinated chiral pyrrolidine compound with significant applications in medicinal chemistry and drug development. Its unique structure allows it to serve as a versatile building block in the synthesis of various pharmaceutical agents and agrochemicals. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₄H₉ClFN

- Molecular Weight : 125.57 g/mol

- CAS Number : 136725-53-6 (S-enantiomer), 136725-55-8 (R-enantiomer)

- Purity : >97%

- Melting Point : 179-187 °C (R-enantiomer), 183-187 °C (S-enantiomer)

| Property | (S)-(+)-3-Fluoropyrrolidine HCl | (R)-(−)-3-Fluoropyrrolidine HCl |

|---|---|---|

| Molecular Formula | C₄H₉ClFN | C₄H₉ClFN |

| Molecular Weight | 125.57 g/mol | 125.57 g/mol |

| Melting Point | 183-187 °C | 179-186 °C |

| Purity | >97% | >98% |

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its role as an inhibitor in various enzymatic pathways. The presence of fluorine enhances its lipophilicity and metabolic stability, which are critical for drug efficacy.

-

Dipeptidyl Peptidase IV (DP-IV) Inhibition :

- Research indicates that derivatives of 3-fluoropyrrolidine effectively inhibit DP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. The S-enantiomer has shown selectivity for DP-IV over quiescent cell proline dipeptidase, suggesting potential therapeutic applications in diabetes management .

-

Inhibition of Trypanosomal Infections :

- Compounds containing 3-fluoropyrrolidine have been developed as selective inhibitors against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. These inhibitors demonstrate promising results in vitro, highlighting their potential as anti-parasitic agents .

- Tyrosine Kinase Inhibition :

Case Study 1: DP-IV Inhibitors

A study published in Bioorganic & Medicinal Chemistry Letters evaluated various fluorinated pyrrolidine amides as DP-IV inhibitors. The incorporation of (S)-3-fluoropyrrolidine resulted in compounds with enhanced selectivity and potency compared to non-fluorinated counterparts .

Case Study 2: Antitrypanosomal Agents

In another investigation, urea derivatives containing 3-fluoropyrrolidine were synthesized and tested for their antitrypanosomal activity. The results indicated that these compounds effectively inhibited the growth of Trypanosoma species in vitro, supporting their development as novel therapeutic agents against these parasitic infections .

Case Study 3: Enzyme Inhibition Profiles

Research highlighted the synthesis of imidazo[1,2-a]pyrazine derivatives using (R)-(−)-3-fluoropyrrolidine as a substrate, demonstrating its utility in developing selective PDE10A inhibitors—important for treating neurodegenerative diseases .

属性

IUPAC Name |

3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENYOXXELREKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621007 | |

| Record name | 3-Fluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-17-8 | |

| Record name | 3-Fluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。